3-O-(α-D-Galactopyranosyl)-D-galactose 3-O-(α-D-Galactopyranosyl)-D-galactose
Brand Name: Vulcanchem
CAS No.: 13168-24-6
VCID: VC0043761
InChI: InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1
SMILES: C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Molecular Formula: C₁₂H₂₂O₁₁
Molecular Weight: 342.3 g/mol

3-O-(α-D-Galactopyranosyl)-D-galactose

CAS No.: 13168-24-6

Reference Standards

VCID: VC0043761

Molecular Formula: C₁₂H₂₂O₁₁

Molecular Weight: 342.3 g/mol

3-O-(α-D-Galactopyranosyl)-D-galactose - 13168-24-6

CAS No. 13168-24-6
Product Name 3-O-(α-D-Galactopyranosyl)-D-galactose
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.3 g/mol
IUPAC Name (2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Standard InChI InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1
Standard InChIKey YGEHCIVVZVBCLE-FSYGUOKUSA-N
Isomeric SMILES C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Synonyms 3-O-alpha-D-galactosylgalactose
Gal alpha(1,3)Gal
Gal-1-3-Gal
Gal-alpha-1-3-Gal
galactose alpha 1-3 galactose
galactosyl-(1-3)galactose
galactosyl-(1-3)galactose, (beta-D)-isomer
galactosyl-alpha-(1-3)galactose
Galalpha(1,3)Gal
Galalpha1-3Gal
PubChem Compound 123781
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator